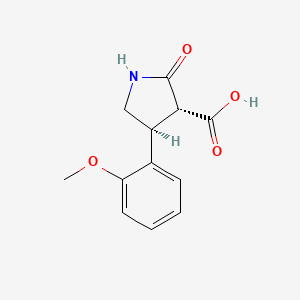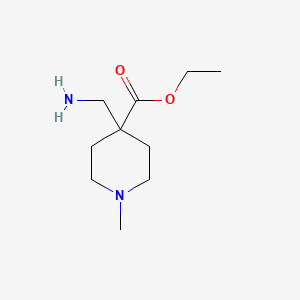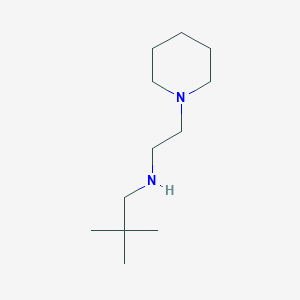![molecular formula C17H17NS2 B12939727 9-[Bis(methylsulfanyl)methylidene]-10-methylacridine CAS No. 555152-95-9](/img/structure/B12939727.png)
9-[Bis(methylsulfanyl)methylidene]-10-methylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine is a complex organic compound known for its unique chemical structure and reactivity. This compound features a dihydroacridine core with bis(methylthio)methylene and methyl substituents, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine typically involves the reaction of 10-methyl-9,10-dihydroacridine with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(methylthio)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes
作用機序
The mechanism of action of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Bis(methylthio)methylene malononitrile: Known for its use in synthesizing heterocyclic compounds.
Bis(methylthio)methylene acetophenone: Utilized in organic synthesis for its reactivity.
Bis(methylthio)methylene benzaldehyde: Another compound with similar reactivity and applications.
Uniqueness
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine stands out due to its dihydroacridine core, which imparts unique chemical and biological properties.
特性
CAS番号 |
555152-95-9 |
|---|---|
分子式 |
C17H17NS2 |
分子量 |
299.5 g/mol |
IUPAC名 |
9-[bis(methylsulfanyl)methylidene]-10-methylacridine |
InChI |
InChI=1S/C17H17NS2/c1-18-14-10-6-4-8-12(14)16(17(19-2)20-3)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
InChIキー |
PHAAOKTXPVIHOY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C(SC)SC)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


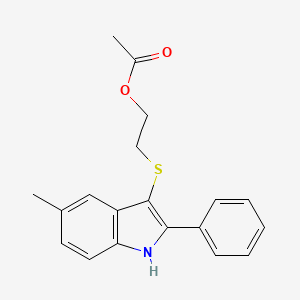
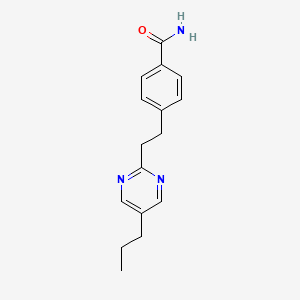
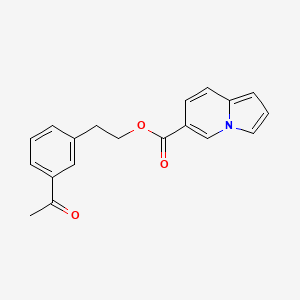
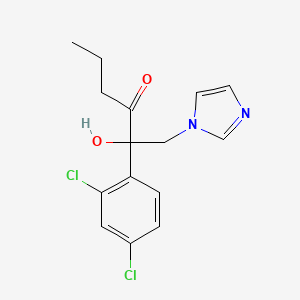
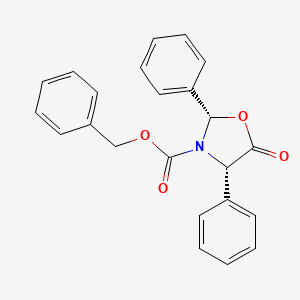
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
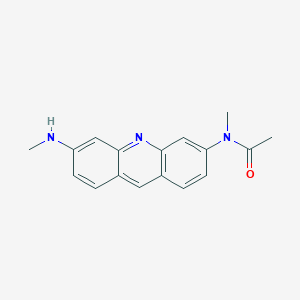
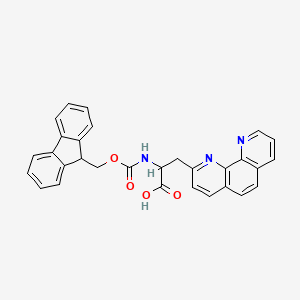

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)
